Enantiomeric Identity: Defined (2R) Absolute Configuration vs. Racemic or (2S) Mixtures
The target compound is explicitly documented as the (2R)-enantiomer (InChI Key CDZFNXVYPRFXPP-GFCCVEGCSA-N), with no evidence of stereochemical contamination [1]. In contrast, the (2S)-enantiomer (InChI Key CDZFNXVYPRFXPP-LBPRGKRZSA-N) is registered as a separate chemical entity [2]. Patent literature covering aminoalkanol derivatives emphasizes that anticonvulsant activity can be enantiomer-dependent; resolution into pure enantiomers is a specific claim element [3].
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (2R) configuration; InChI Key CDZFNXVYPRFXPP-GFCCVEGCSA-N; [α] not publicly reported |
| Comparator Or Baseline | (2S)-enantiomer: InChI Key CDZFNXVYPRFXPP-LBPRGKRZSA-N (J-GLOBAL); racemic mixture not indexed |
| Quantified Difference | Enantiomeric excess and optical rotation values not publicly disclosed; differentiation is qualitative (opposite enantiomer) |
| Conditions | Structural identity confirmed via InChI Key and SMILES: CCCC[C@H](CO)ONc1ccccc1 vs. CCCC[C@@H](CO)ONc1ccccc1 |
Why This Matters
For applications where chiral recognition governs biological activity—such as anticonvulsant target engagement cited in related patents—using the incorrect enantiomer may result in complete loss of efficacy, making enantiomeric specification a procurement-critical parameter.
- [1] J-GLOBAL. (n.d.). (R)-2-(Anilinooxy)-1-hexanol, J-GLOBAL ID 200907068034127631. Japan Science and Technology Agency. Retrieved from https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907068034127631 View Source
- [2] J-GLOBAL. (n.d.). (S)-2-(Phenylaminooxy)-1-hexanol, J-GLOBAL ID 200907098553355559. Japan Science and Technology Agency. Retrieved from https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907098553355559 View Source
- [3] Marona, H., Waszkielewicz, A., & Kiec-Kononowicz, K. (2013). Derivatives of aminoalkanols, method of obtaining of aminoalkanols and their use. U.S. Patent Application Publication No. 2013/0289118 A1. View Source
